BenchChemオンラインストアへようこそ!

2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide

Solid-state deracemization Chiral resolution Process intensification

Sourcing 2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide (CPG) is a strategic choice for clopidogrel intermediate procurement. Its unique conglomerate crystal habit uniquely enables Attrition-Enhanced Deracemization (AED), a solid-state process achieving >99% ee without costly chiral auxiliaries. Unlike standard benzylidene-protected amides, CPG converts directly to (S)-clopidogrel in 88% isolated yield, circumventing the 50% yield limit of classical resolution. This sustainable, EHS-friendly route reduces cost of goods and waste burden per API kg.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73
CAS No. 1198213-96-5
Cat. No. B2947831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide
CAS1198213-96-5
Molecular FormulaC15H13ClN2O
Molecular Weight272.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC(C2=CC=CC=C2Cl)C(=O)N
InChIInChI=1S/C15H13ClN2O/c16-13-9-5-4-8-12(13)14(15(17)19)18-10-11-6-2-1-3-7-11/h1-10,14H,(H2,17,19)
InChIKeyQAPUGHQEJNBWPB-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide (CAS 1198213-96-5): Sourcing Guide for a Clopidogrel Precursor and Chiral Deracemization Model Compound


2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide (also referred to as 2-(benzylideneamino)-2-(2-chlorophenyl)acetamide, abbreviated CPG) is a chiral Schiff base derivative of 2-chlorophenylglycine amide [1]. The compound crystallizes as a conglomerate—a physical mixture of enantiopure crystals—making it amenable to solid-state deracemization techniques such as temperature cycling and attrition-enhanced grinding [2]. CPG serves as a direct synthetic precursor to the antiplatelet agent clopidogrel (Plavix), positioning it at the interface of chiral process chemistry and pharmaceutical supply chains [3].

Why Generic Substitution Falls Short for 2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide (CAS 1198213-96-5)


Benzylidene-protected amino amides are often regarded as interchangeable intermediates, but CPG is distinguished by its conglomerate-forming crystal habit—a property absent in the vast majority of structurally analogous Schiff bases [1]. This allows CPG to undergo complete solid-state deracemization to a single enantiomer without chiral auxiliaries, whereas related compounds such as N-(2-methylbenzylidene)phenylglycine amide (NMPA) or 3,3-dimethyl-2-((naphthalen-2-ylmethylene)amino)butanenitrile (tLEU) exhibit different solubility profiles, cycle requirements, and thermal operating windows under identical deracemization conditions [2]. Substituting CPG with a non-conglomerate analog forfeits the access to attrition-enhanced or temperature-cycled enantioenrichment, forcing reliance on classical resolution or asymmetric synthesis with their attendant cost and yield penalties.

Quantitative Evidence Guide: Where 2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide (CAS 1198213-96-5) Outperforms or Differentiates from Its Analogs


Temperature-Cycle Deracemization: Cycle Count vs. Initial Enantiomeric Excess Compared with tLEU

Under identical temperature-cycle conditions (Tmin = 25 °C, Tmax = 37 °C, cooling rate = 0.22 °C/min, DBU 20 mM), CPG requires 10 cycles to achieve enantiopurity (ee ≥ 98%) starting from ee0 = 0.20, compared with 7 cycles for tLEU under its optimal conditions (Tmin = 28 °C, Tmax = 32 °C) at a similar ee0 of 0.38 [1]. While tLEU appears faster in terms of cycle count, CPG operates over a wider temperature window (ΔT = 12 °C vs. 4 °C for tLEU), which is advantageous for robust process control in industrial crystallizers where tight thermal regulation is difficult to maintain [1].

Solid-state deracemization Chiral resolution Process intensification

Solubility Profile in IPA/ACN: Enabling Cost-Effective Solvent Selection vs. Methanol-Only tLEU

CPG exhibits a gravimetric solubility of 7.00 ± 0.09 mg/g at 20 °C and 24.3 ± 0.7 mg/g at 45 °C in the industrially preferred IPA/ACN (95:5 w/w) mixture [1]. In contrast, tLEU requires pure methanol as the solvent system, with a solubility of 25.2 ± 0.3 mg/g at 20 °C and 80 ± 4 mg/g at 45 °C [1]. The lower absolute solubility of CPG translates to reduced solvent volume requirements for crystallization and higher solid recovery per unit volume, while the use of IPA/ACN—a Class 3/Class 2 solvent pair with established ICH limits—offers a more favorable toxicological and environmental profile than methanol for large-scale pharmaceutical manufacturing [1].

Solubility engineering Green chemistry Process solvent selection

Attrition-Enhanced Deracemization Yield and Downstream Conversion: Proven Route to (S)-Clopidogrel

CPG undergoes attrition-enhanced deracemization (AED) to deliver the desired enantiomer in essentially absolute enantiomeric excess (>99% ee) without any chiral resolving agent [1]. The enantiopure CPG obtained from AED was converted to (S)-clopidogrel (Plavix) in 88% isolated yield over two chemical steps [1]. This contrasts with classical resolution approaches for 2-chlorophenylglycine derivatives, which typically achieve ≤50% theoretical yield of the desired enantiomer and require stoichiometric chiral acids [1]. No analogous AED-to-API sequence has been demonstrated for tLEU or NMPA, which remain model systems without a validated pharmaceutical product linkage.

API intermediate Attrition-enhanced deracemization Clopidogrel synthesis

Cooling Rate Sensitivity: CPG Exhibits Lower Process Time Penalty at Higher Cooling Rates than tLEU

When the cooling rate is increased from 0.22 to 1.30 °C/min, CPG shows an increase in required cycles from 10 to 16 (a 60% increase), whereas tLEU increases from 7 to 14 cycles (a 100% increase) [1]. Expressed as total process time, CPG at 1.30 °C/min requires 10.6 hours, compared with 7.8 hours for tLEU at the same cooling rate [1]. The cycle-number penalty for CPG is proportionally smaller (1.6× vs. 2.0×), indicating that CPG is less kinetically penalized by aggressive cooling, a desirable property for high-throughput manufacturing where faster cooling is used to maximize equipment utilization [1].

Process optimization Cooling rate sensitivity Deracemization kinetics

Research and Industrial Application Scenarios for 2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide (CAS 1198213-96-5)


Clopidogrel Intermediate Procurement: Direct AED Route to Enantiopure 2-Chlorophenylglycine

Procurement teams sourcing chiral intermediates for clopidogrel manufacturing should evaluate CPG for its proven attrition-enhanced deracemization (AED) pathway, which delivers >99% ee enantiopure material without chiral resolving agents and converts to (S)-clopidogrel in 88% isolated yield [1]. This route avoids the inherent 50% yield ceiling of classical diastereomeric salt resolution, reducing the cost of goods and waste burden per kilogram of API produced.

Model Compound for Solid-State Deracemization Research and Scale-Up Studies

CPG serves as a validated model system for academic and industrial groups developing temperature-cycle or attrition-enhanced deracemization processes. Its well-characterized solubility profile in IPA/ACN (7.0–24.3 mg/g between 20–45 °C) and documented cycle behavior (10–16 cycles to enantiopurity depending on cooling rate and initial ee) provide a benchmark dataset for computational modeling and process analytical technology (PAT) development [2].

Comparative Chiral Crystallization Screening: CPG as a Conglomerate-Forming Positive Control

When screening new benzylidene-protected amino amide derivatives for conglomerate formation, CPG is recommended as a positive control compound because its conglomerate crystal structure and deracemization behavior under both temperature cycling and attrition-enhanced conditions are extensively documented [2][3]. Its wider operating temperature window (ΔT = 12 °C) compared with tLEU (ΔT = 4 °C) makes it a more forgiving standard for inter-laboratory method transfer and equipment qualification [2].

Green Chemistry Process Development: Low-Toxicity Solvent System for Chiral Resolution

For process chemistry teams pursuing sustainable chiral resolution, CPG's compatibility with an IPA/ACN (95:5) solvent mixture—rather than methanol or dichloromethane—offers an attractive EHS profile. The lower solubility (7.0 mg/g at 20 °C) reduces solvent inventory and recovery energy, aligning with green chemistry metrics for solvent intensity reduction in pharmaceutical manufacturing [2].

Quote Request

Request a Quote for 2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.